molecular formula C10H20N2O3 B111023 (S)-1-Boc-2-hydroxymethyl-piperazine CAS No. 1030377-21-9

(S)-1-Boc-2-hydroxymethyl-piperazine

Cat. No. B111023
M. Wt: 216.28 g/mol
InChI Key: BCPPNDHZUPIXJM-QMMMGPOBSA-N
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Description

Piperazine derivatives are a significant class of compounds with a wide range of applications in medicinal chemistry. They are known for their versatility and are used as intermediates in the synthesis of various pharmaceutical agents. The compound "(S)-1-Boc-2-hydroxymethyl-piperazine" is not directly mentioned in the provided papers, but the papers do discuss various piperazine derivatives and their synthesis, which can provide insights into the synthesis and properties of related compounds.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution, while alkylene di-acyl-di-(1-methyl piperazides) are obtained by reacting 1-methyl piperazine with dibasic acid chlorides in a benzene solution . Another study describes the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through a multi-step process including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis . These methods highlight the reactivity of piperazine and its ability to form various substituted derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex and is often confirmed using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed using these techniques . Additionally, the asymmetric unit of a piperazine-1,4-diium compound comprises a piperazine cation, a benzene sulfonate anion, and a water molecule, with an extensive network of intermolecular hydrogen bonds . These structural analyses are crucial for understanding the molecular interactions and properties of piperazine derivatives.

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions, which are essential for their transformation into pharmacologically active compounds. The synthesis of bis(heteroaryl)piperazines (BHAPs), for example, involves the replacement of substituted aryl moieties with substituted indoles, resulting in compounds with significant potency against HIV-1 reverse transcriptase . Another study describes the Mannich reaction to produce novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine . These reactions demonstrate the chemical versatility of piperazine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and substituents. For instance, the extensive hydrogen bonding network in the crystal structure of a piperazine-1,4-diium compound affects its solubility and stability . The pharmacological properties, such as antidepressant and antianxiety activities, are also determined by the chemical structure of the piperazine derivatives, as seen in the evaluation of novel oxazoline-methyl piperazine compounds . Additionally, the interaction of 1-(m-trifluoromethylphenyl)-piperazine with serotonin receptors in the brain, which affects serotonin turnover, is a direct result of its chemical properties .

Scientific Research Applications

  • Synthesis of Differentially Protected Piperazines : Gao and Renslo (2007) discussed the efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines. These synthetic building blocks are important for the preparation of biologically active compounds and for constructing combinatorial libraries, highlighting their significance in pharmaceutical research and development (Gao & Renslo, 2007).

  • Characterization and Biological Evaluation : Kulkarni et al. (2016) synthesized and characterized derivatives of N-Boc piperazine. They conducted X-ray diffraction studies and evaluated the antibacterial and antifungal activities of these compounds, indicating their potential in developing new antimicrobial agents (Kulkarni et al., 2016).

  • Construction of Piperazin-1-ylmethyl Biaryl Libraries : Spencer et al. (2011) synthesized Boc-protected (piperazin-1-ylmethyl)biaryls using a microwave-mediated Suzuki–Miyaura coupling. This process is crucial for the development of biaryl libraries, which are essential in pharmaceutical research for discovering new drug candidates (Spencer et al., 2011).

  • Peptide Derivatization for Mass Spectrometry : Qiao et al. (2011) used piperazine-based derivatives for the derivatization of carboxyl groups on peptides. This enhances the ionization efficiency in mass spectrometry, thereby improving the analysis of peptides and proteins in proteome research (Qiao et al., 2011).

  • Synthesis of 2-Substituted Piperazines : Berkheij et al. (2005) described an efficient route for synthesizing 2-substituted piperazine, a class of compounds with pharmaceutical relevance. This process involves α-lithiation of N-Boc piperazines, followed by reactions with various electrophiles (Berkheij et al., 2005).

  • Novel Sulphanamides with Oxadiazole Nucleus : Sanjeevarayappa et al. (2016) developed new amides containing oxadiazole derivatives using N-Boc piperazine as a starting material. These compounds exhibited antibacterial and anthelmintic activities, highlighting their potential in creating new therapeutic agents (Sanjeevarayappa et al., 2016).

  • Solubility Studies in Supercritical Carbon Dioxide : Uchida et al. (2004) measured the solubility of (S)-Boc-piperazine in supercritical carbon dioxide. Such studies are crucial for understanding the physicochemical properties of pharmaceutical compounds, influencing their formulation and delivery (Uchida et al., 2004).

  • Anticonvulsant Activity of Kojic Acid Derivatives : Aytemir et al. (2010) synthesized derivatives of 3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one using piperazine derivatives and evaluated their anticonvulsant activities. This research contributes to the development of new anticonvulsant drugs (Aytemir et al., 2010).

  • Synthesis of Novel Radioprotective Agents : Filipová et al. (2020) designed and synthesized novel 1-(2-hydroxyethyl)piperazine derivatives as potential radioprotective agents. This research is significant in developing treatments for radiation exposure (Filipová et al., 2020).

Safety And Hazards

Check material safety data sheets (MSDS) for information on its toxicity, flammability, and other safety-related properties.


Remember to critically analyze all the papers you find, and ensure they are from reputable sources. For formatting, each of these sections can be a subheading in your final report. Under each subheading, provide a detailed paragraph that summarizes your findings.


Please note that this is a general guide and the specifics might vary depending on the nature of the compound and the focus of your research. Always consult with your research advisor or a subject matter expert when conducting a comprehensive analysis.


properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPPNDHZUPIXJM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628734
Record name tert-Butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-2-hydroxymethyl-piperazine

CAS RN

1030377-21-9
Record name tert-Butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-Boc-2-hydroxymethyl-piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EA Meyer, P Aanismaa, EA Ertel, E Huhn… - Journal of Medicinal …, 2023 - ACS Publications
The CXCR3 chemokine receptor is a G protein-coupled receptor mainly expressed on immune cells from the lymphoid lineage, including activated T cells. Binding of its inducible …
Number of citations: 5 pubs.acs.org

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